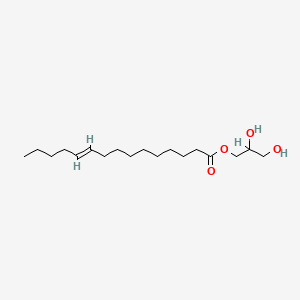
2,3-dihydroxypropyl (E)-pentadec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate can be synthesized through the esterification of 10-pentadecenoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, monopentadecenoin can be produced using similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the product. The industrial production also involves stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form the saturated monopentadecanoin.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas is a typical method.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated monopentadecanoin.
Substitution: Various acylated derivatives of monopentadecenoin.
Scientific Research Applications
2,3-dihydroxypropyl (E)-pentadec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior, phase transitions, and self-assembly in aqueous environments.
Biology: Its role in cellular membranes and its potential as a second messenger in signal transduction pathways are of significant interest.
Medicine: this compound is explored for its bio-compatibility and potential use in drug delivery systems due to its ability to form liquid crystalline phases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties and ability to encapsulate active ingredients.
Mechanism of Action
2,3-dihydroxypropyl (E)-pentadec-10-enoate exerts its effects primarily through its interaction with lipid bilayers and cellular membranes. Its ability to form various mesophases, such as lamellar and cubic phases, allows it to modulate membrane properties, including permeability and fluidity. These interactions can influence cellular processes and signal transduction pathways, making it a valuable compound in both biological and industrial applications.
Comparison with Similar Compounds
Monomyristolein (C141): A monoacylglycerol with a 14-carbon monounsaturated fatty acid chain.
Monoolein (C181): A monoacylglycerol with an 18-carbon monounsaturated fatty acid chain.
Comparison: 2,3-dihydroxypropyl (E)-pentadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to monomyristolein and monoolein, monopentadecenoin exhibits different phase behavior and stability in aqueous environments. Its intermediate chain length provides a balance between the properties of shorter and longer chain monoacylglycerols, making it versatile for various applications.
Properties
CAS No. |
129581-35-7 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-pentadec-10-enoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5+ |
InChI Key |
JZGMGGOBAGTAIR-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
Synonyms |
monopentadecenoin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















